molecular formula C23H17F3N2O B2975444 5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 866010-19-7

5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B2975444
CAS No.: 866010-19-7
M. Wt: 394.397
InChI Key: JYDPUDDUKGREJG-UHFFFAOYSA-N
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Description

5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves multiple steps. One common method includes the condensation of 4-(trifluoromethyl)benzylamine with a suitable benzodiazepine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

The presence of the trifluoromethyl group in 5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one distinguishes it from other benzodiazepines. This group can enhance the compound’s lipophilicity, potentially leading to faster onset of action and altered metabolic pathways. Additionally, the trifluoromethyl group can influence the compound’s binding affinity to the GABA receptor, potentially enhancing its pharmacological effects.

Properties

IUPAC Name

5-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O/c24-23(25,26)18-12-10-16(11-13-18)15-28-20-9-5-4-8-19(20)22(27-14-21(28)29)17-6-2-1-3-7-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDPUDDUKGREJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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